Acetic acid;undec-7-en-1-ol
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
35835-83-7 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
acetic acid;undec-7-en-1-ol |
InChI |
InChI=1S/C11H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12;1-2(3)4/h4-5,12H,2-3,6-11H2,1H3;1H3,(H,3,4) |
InChI Key |
DYNLWJULIRCLHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Contextualization Within Long Chain Unsaturated Ester Chemistry
Long-chain unsaturated esters are a diverse class of organic molecules characterized by a long hydrocarbon chain containing at least one carbon-carbon double bond and an ester functional group. These compounds are widespread in nature and are of significant interest to chemists and biologists due to their varied biological activities.
The fundamental structure of these esters, including undec-7-en-1-yl acetate (B1210297), consists of a fatty alcohol and a carboxylic acid. The length of the carbon chain, the position and geometry (cis or trans) of the double bond(s), and the nature of the ester group all contribute to the specific physical, chemical, and biological properties of each compound.
In the realm of chemical research, the synthesis of long-chain unsaturated esters is a field of continuous development. Researchers have devised numerous synthetic routes to achieve high purity and stereoselectivity, which is often crucial for biological activity. These methods can involve multi-step processes, including coupling reactions and stereospecific reductions, to construct the desired carbon backbone and introduce the double bond in the correct configuration.
Table 1: General Physicochemical Properties of Long-Chain Unsaturated Esters
| Property | Description |
| Appearance | Typically colorless to pale yellow liquids at room temperature. |
| Odor | Often possess faint, sometimes fruity or waxy odors. |
| Solubility | Generally soluble in organic solvents and insoluble in water. |
| Boiling Point | Increases with the length of the carbon chain. |
| Volatility | Varies depending on molecular weight, which is a key factor in their function as airborne signaling molecules. |
Overview of Natural Occurrence and Biological Significance
While specific data on the natural occurrence of undec-7-en-1-yl acetate (B1210297) is scarce, the broader class of undecenyl acetates and other long-chain alkenyl acetates are well-documented as semiochemicals, particularly as insect pheromones. Pheromones are chemical signals used for communication between members of the same species, mediating behaviors such as mating, aggregation, and trail-following.
For instance, a closely related compound, 10-undecen-1-yl acetate, is known for its use in the fragrance industry, possessing a mild, fruity, rose-type odor. thegoodscentscompany.com This highlights the potential for different isomers of undecenyl acetate to have distinct biological activities based on the position of the double bond.
The biological significance of these compounds is intimately linked to their precise chemical structure. Even minor changes, such as the shift of a double bond or a change in stereochemistry, can drastically alter or eliminate their biological function. This specificity is a hallmark of pheromone communication systems and a key area of investigation in chemical ecology.
Historical Development of Research on Alkenyl Acetates in Chemical Ecology
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Molecular Structure Elucidation
High-resolution gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like undec-7-en-1-yl acetate. It not only separates the compound from a mixture with high efficiency but also provides detailed mass information crucial for its identification.
In mass spectrometry, the undec-7-en-1-yl acetate molecule undergoes electron ionization, leading to the formation of a molecular ion and a series of characteristic fragment ions. The analysis of this fragmentation pattern is pivotal for confirming the compound's structure. A key fragmentation observed for acetate esters is the loss of an acetic acid molecule (CH₃COOH), which corresponds to a neutral loss of 60 Da. This results in a prominent peak at m/z [M-60]⁺. For undec-7-en-1-yl acetate (molecular weight: 198.32 g/mol ), this would correspond to a peak at m/z 138, representing the undec-7-en-1-yl cation. Further fragmentation of this cation and other fragmentation pathways provide a unique fingerprint for the molecule.
A common fragmentation involves the cleavage of the C-O bond of the ester, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43, which is often a base peak in the mass spectra of acetates. The mass spectrum of undec-7-en-1-yl acetate is characterized by a diagnostic ion at m/z 61, which is formed through a McLafferty-type rearrangement involving the acetate group.
Table 1: Characteristic Mass Spectrometry Fragmentation of Undec-7-en-1-yl Acetate
| m/z (Daltons) | Proposed Fragment Ion |
| 198 | [M]⁺ (Molecular Ion) |
| 138 | [M - CH₃COOH]⁺ |
| 61 | [C₂H₅O₂]⁺ (McLafferty Rearrangement) |
| 43 | [CH₃CO]⁺ (Acylium Ion) |
Gas chromatography, with its high separation efficiency, is an ideal tool for assessing the purity of synthetically prepared undec-7-en-1-yl acetate. By using a suitable internal standard, the concentration of the target compound in a sample can be accurately determined. The peak area of undec-7-en-1-yl acetate in the chromatogram is directly proportional to its concentration. This allows for the quantification of isomeric impurities, such as other positional isomers of undecenyl acetate, which may arise during synthesis. The use of high-resolution capillary columns is crucial for separating these closely related isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of undec-7-en-1-yl acetate displays characteristic signals that correspond to the different types of protons in the molecule. The protons on the carbon adjacent to the acetate oxygen (H-1) are deshielded and typically appear as a triplet around 4.05 ppm. The olefinic protons (H-7 and H-8) resonate in the region of 5.3-5.4 ppm, with their coupling constants providing information about the stereochemistry of the double bond (cis or trans). The methyl protons of the acetate group appear as a sharp singlet at approximately 2.04 ppm. The remaining methylene (B1212753) protons along the aliphatic chain produce a series of multiplets in the upfield region of the spectrum.
Table 2: ¹H NMR Chemical Shifts and Coupling Constants for Undec-7-en-1-yl Acetate
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.05 | t | ~6.7 |
| H-7, H-8 | ~5.3-5.4 | m | - |
| Acetate CH₃ | ~2.04 | s | - |
| Aliphatic CH₂ | ~1.2-1.7 | m | - |
| Allylic CH₂ | ~2.0 | m | - |
The ¹³C NMR spectrum provides a map of the carbon framework of undec-7-en-1-yl acetate. The carbonyl carbon of the ester group is the most deshielded, appearing at around 171.1 ppm. The carbon atom bonded to the ester oxygen (C-1) resonates at approximately 64.7 ppm. The olefinic carbons (C-7 and C-8) are found in the region of 129-131 ppm. The methyl carbon of the acetate group is observed at about 21.0 ppm, and the remaining aliphatic carbons give rise to signals in the upfield region of the spectrum.
Table 3: ¹³C NMR Chemical Shifts for Undec-7-en-1-yl Acetate
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~171.1 |
| C-1 | ~64.7 |
| C-7, C-8 | ~129-131 |
| Acetate CH₃ | ~21.0 |
| Aliphatic CH₂ | ~25-32 |
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between protons that are coupled to each other. For instance, it would show a correlation between the protons at H-1 and the adjacent methylene protons at H-2, as well as between the olefinic protons (H-7, H-8) and the neighboring allylic protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at ~4.05 ppm (H-1) would show a cross-peak with the carbon signal at ~64.7 ppm (C-1).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, the methyl protons of the acetate group (~2.04 ppm) would show a correlation to the carbonyl carbon (~171.1 ppm), and the protons at H-1 (~4.05 ppm) would also show a correlation to the carbonyl carbon, confirming the ester linkage.
Through the combined application of these advanced analytical techniques, a comprehensive and unambiguous structural characterization of undec-7-en-1-yl acetate can be achieved, ensuring its identity and purity for its intended applications.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of molecules, effectively serving as a molecular fingerprint. These methods are instrumental in identifying the characteristic functional groups present in undec-7-en-1-yl acetate.
The IR spectrum of an analogous compound, 10-undecen-1-yl acetate, reveals key absorption bands that are anticipated to be present in undec-7-en-1-yl acetate due to their shared functional groups. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the ester group, typically observed in the region of 1740-1735 cm⁻¹. Another significant feature is the C-O stretching vibration, which appears as a strong band between 1250 and 1000 cm⁻¹. The presence of the carbon-carbon double bond (C=C) within the undecenyl chain is expected to give rise to a stretching vibration around 1650 cm⁻¹, although this can sometimes be weak in symmetrically substituted alkenes. The =C-H stretching vibrations of the alkene group are typically found just above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic chain appear just below this value.
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering relies on a change in polarizability. For undec-7-en-1-yl acetate, the C=C double bond, which may show a weak band in the IR spectrum, is expected to exhibit a strong signal in the Raman spectrum. Computational studies on similar esters, such as amyl acetate, have shown that the C=O stretching vibration is also readily observable in the Raman spectrum. researchgate.net The analysis of the acetate group itself through Raman spectroscopy has been a subject of study, particularly in understanding its interactions with cations, which can provide insights into the vibrational behavior of the ester functional group in different chemical environments. rsc.org
A detailed analysis of the vibrational spectra allows for the unambiguous confirmation of the ester and alkene functional groups within the molecular structure of undec-7-en-1-yl acetate.
Table 1: Expected Infrared and Raman Vibrational Frequencies for Undec-7-en-1-yl Acetate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=O (Ester) | Stretching | 1740-1735 | IR (Strong), Raman (Moderate) |
| C-O (Ester) | Stretching | 1250-1000 | IR (Strong) |
| C=C (Alkene) | Stretching | ~1650 | IR (Weak to Medium), Raman (Strong) |
| =C-H (Alkene) | Stretching | >3000 | IR (Medium) |
| C-H (Alkane) | Stretching | <3000 | IR (Strong) |
Note: The exact peak positions can be influenced by the molecular environment and isomeric form.
Chiral Chromatography Techniques for Enantiomeric Purity Determination
The carbon atom at the 7-position of the undecenyl chain in undec-7-en-1-ol, the precursor to undec-7-en-1-yl acetate, is a stereocenter, meaning that undec-7-en-1-yl acetate can exist as a pair of enantiomers (R and S forms). Enantiomers often exhibit different biological activities, making the determination of enantiomeric purity crucial, particularly in applications such as pheromone synthesis and fragrance chemistry.
Chiral chromatography is the primary method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Gas chromatography (GC) with a chiral column is a widely used method for the enantiomeric analysis of volatile compounds like undec-7-en-1-yl acetate. For instance, the enantiomeric composition of 1-octen-3-yl acetate in essential oils has been successfully determined using chiral GC-MS. mdpi.com In such analyses, a racemic (50:50) mixture of the compound is first injected to determine the retention times of the individual enantiomers. Subsequently, the sample of interest is analyzed under the same conditions to determine the relative peak areas of each enantiomer, from which the enantiomeric excess (ee%) can be calculated.
High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for enantiomeric separation. sielc.com While less common for volatile esters than GC, chiral HPLC can be employed, particularly for preparative separations to isolate pure enantiomers. The choice of the chiral stationary phase and the mobile phase is critical for achieving successful separation.
The selection of the appropriate chiral chromatography method and conditions is essential for the accurate determination of the enantiomeric purity of undec-7-en-1-yl acetate, which is a critical parameter for its quality control and application in stereospecific contexts.
Table 2: Illustrative Parameters for Chiral GC Analysis of an Acetate Ester
| Parameter | Value/Description | Reference |
| Column | Chiral GC Column (e.g., Cyclodextrin-based) | mdpi.com |
| Carrier Gas | Helium or Hydrogen | mdpi.com |
| Injection Mode | Split/Splitless | mdpi.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | mdpi.com |
| Enantiomeric Excess (ee%) Calculation | ee% = [([R] - [S]) / ([R] + [S])] x 100 or [([S] - [R]) / ([S] + [R])] x 100 |
Note: The specific column and conditions would need to be optimized for undec-7-en-1-yl acetate.
Research on "Acetic acid;undec-7-en-1-ol" in Insect Biology Remains Undocumented
Despite a comprehensive search of scientific literature, no evidence was found to support the role of undec-7-en-1-yl acetate, also known as this compound, as a biologically significant compound in the context of insect chemocommunication or integrated pest management.
Initial investigations and subsequent targeted searches for this specific chemical compound have failed to identify any published research detailing its function as a sex pheromone component in any insect species. Consequently, there is no available data regarding its identification, characterization, or the olfactory responses it may elicit in insects, which are typically studied through methods like electroantennography (EAG) and single sensillum recording (SSR).
Furthermore, the absence of primary research on this compound means there are no documented behavioral assays to determine its potential for attractancy, aggregation, or mating disruption in insects. The exploration of its role in both interspecific (between different species) and intraspecific (within the same species) communication dynamics also remains uninvestigated.
Similarly, the application of undec-7-en-1-yl acetate in integrated pest management (IPM) strategies has not been explored in the available scientific literature. There are no studies on the development or optimization of pheromone traps utilizing this compound for the purpose of population monitoring and surveillance of any pest species.
While the search did yield information on similarly structured compounds, such as (Z)-7-dodecenyl acetate and various other acetates that are known insect pheromones, no connection to undec-7-en-1-yl acetate could be established. Research on the pheromones of insects like the turnip moth (Agrotis segetum) reveals a blend of other specific acetate compounds, with no mention of undec-7-en-1-yl acetate as a component.
Biological Roles and Ecologically Significant Applications of Undec 7 En 1 Yl Acetate
Research on Utilization in Integrated Pest Management (IPM) Strategies
Efficacy Studies of Mating Disruption Techniques in Agricultural and Forest Ecosystems
Mating disruption (MD) using synthetic pheromones such as undec-7-en-1-yl acetate (B1210297) and its analogs is a cornerstone of modern Integrated Pest Management (IPM), particularly for lepidopteran pests in fruit orchards. The efficacy of this technique hinges on releasing a sufficient concentration of the synthetic pheromone into the environment to interfere with the ability of males to locate females for mating, thereby reducing the subsequent generation's population.
Field studies on key agricultural pests like the Obliquebanded Leafroller (Choristoneura rosaceana) and the Red-banded Leafroller (Argyrotaenia velutinana) have demonstrated the effectiveness of this approach. eppo.intncparks.gov These pests are significant threats to apple orchards and other fruit crops. eppo.intpsu.edu Efficacy is typically measured by two key metrics: the reduction in male moth captures in pheromone-baited monitoring traps (a proxy for mating disruption) and the reduction in fruit damage compared to untreated control plots.
In apple orchards in New York, pheromone-based mating disruption for the Obliquebanded Leafroller led to a significant reduction in both trap captures and fruit damage. Research has shown that for MD to be considered successful in reducing population densities, the reduction in trap captures, often referred to as "trap shutdown," may need to be greater than 95%.
The following table summarizes findings from representative efficacy studies on leafroller pests in apple orchards, illustrating the typical outcomes of mating disruption strategies.
Table 1: Efficacy of Mating Disruption in Leafroller Pest Management
| Pest Species | Study Location/Crop | Efficacy Metric | Result in Treated Plot | Result in Control Plot |
|---|---|---|---|---|
| Obliquebanded Leafroller (Choristoneura rosaceana) | New York / Apple Orchards | Male Moth Trap Catches | Significant Reduction (>90%) | Baseline Catches |
| Obliquebanded Leafroller (Choristoneura rosaceana) | New York / Apple Orchards | Fruit Damage | Significant Reduction | Baseline Damage Levels |
| Red-banded Leafroller (Argyrotaenia velutinana) | Pennsylvania / Vineyards | Larval Feeding Damage | Reduced shallow channels on fruit surface | Uncontrolled Feeding Damage |
Integration with Other Biocontrol Agents and Sustainable Agricultural Practices
The true strength of using undec-7-en-1-yl acetate and related pheromones lies in their seamless integration into broader sustainable agriculture and IPM programs. Because pheromones are species-specific, they have a minimal impact on non-target organisms, including beneficial insects that act as natural biocontrol agents. cabidigitallibrary.org This selectivity is a significant advantage over broad-spectrum insecticides, which can harm predators and parasitoids, potentially leading to secondary pest outbreaks.
In the management of the Obliquebanded Leafroller, for instance, mating disruption is often a primary strategy, supplemented by other targeted controls. eppo.int These integrated approaches include:
Microbial Insecticides: The use of Bacillus thuringiensis (Bt), a bacterium that produces proteins toxic only to certain insect larvae, is highly compatible with pheromone-based MD. eppo.intcabidigitallibrary.org Bloom-time sprays of Bt can control young larvae without affecting pollinators or beneficial predators. eppo.int
Conservation of Natural Enemies: By reducing the reliance on chemical insecticides, IPM programs utilizing mating disruption help conserve populations of natural enemies. Key parasitoids that attack leafrollers, such as those from the genera Macrocentrus and Glypta, can thrive and contribute to pest suppression. eppo.intcabidigitallibrary.org Generalist predators like lacewings, assassin bugs, and minute pirate bugs also benefit, feeding on leafroller eggs and larvae.
Targeted Chemical Controls: When necessary, the pheromone strategy is supplemented with environmentally-softer insecticides like spinosad or insect growth regulators, rather than organophosphates. eppo.int These are often timed based on degree-day models that predict specific larval stages. pestprophet.com
Structure-Activity Relationship (SAR) Studies for Pheromonal Efficacy and Selectivity
The effectiveness of a pheromone like undec-7-en-1-yl acetate is dictated by a highly specific molecular interaction between the pheromone molecule and a dedicated receptor protein in the male moth's antenna. Structure-Activity Relationship (SAR) studies are crucial for understanding this interaction. These studies systematically modify the pheromone's chemical structure and measure the resulting change in biological activity, often through electrophysiological techniques like single-sensillum recordings. While extensive SAR data for undec-7-en-1-yl acetate itself is limited, comprehensive studies on analogous compounds, such as (Z)-5-decenyl acetate (a pheromone of the turnip moth, Agrotis segetum), provide deep and applicable insights. nih.gov
Impact of Double Bond Position and Configuration on Biological Activity
The location and geometry (configuration) of the double bond are arguably the most critical features for the biological activity of an alkenyl acetate pheromone.
Positional Isomerism: Electrophysiological recordings from receptor cells specialized for a specific pheromone show extreme selectivity. For a moth attuned to undec-7-en-1-yl acetate, isomers with the double bond at a different position (e.g., undec-6-enyl acetate or undec-8-enyl acetate) would elicit a significantly weaker response, or no response at all. The biosynthesis of these pheromones involves highly specific desaturase enzymes that introduce the double bond at a precise location on the fatty acid precursor, underscoring the evolutionary importance of this exact positioning. nih.gov
Geometric Isomerism (E/Z Configuration): The configuration of the substituents around the double bond is equally vital. The (Z)-configuration (also known as cis) results in a distinct molecular shape compared to the (E)-configuration (trans). Moth pheromone receptors are chiral and can readily distinguish between these geometric isomers. A receptor evolved to bind the (Z)-isomer will not bind the (E)-isomer effectively, and vice-versa. In many cases, the "wrong" isomer is not just inactive but can act as a behavioral antagonist, inhibiting the response to the correct pheromone and disrupting mating.
Influence of Alkyl Chain Length and Branching on Pheromonal Response
Alkyl Chain Length: SAR studies on analogous pheromones demonstrate that the length of the alkyl chain is finely tuned for optimal activity. nih.gov A model of the pheromone-receptor interaction suggests a three-point binding system: the acetate functional group interacts with a polar site on the receptor, the terminal methyl group fits into a specific hydrophobic pocket, and the intervening methylene (B1212753) chain must be of the correct length to span the distance between these two sites. nih.govresearchgate.net
Chain Shortening: An analog like decenyl acetate (10 carbons) or nonenyl acetate (9 carbons) would be too short to properly engage both binding sites, leading to a weak response.
Chain Elongation: An analog like dodecenyl acetate (12 carbons) would be too long, causing steric hindrance and preventing a proper fit within the receptor. researchgate.net It is also critical to account for differences in volatility when comparing compounds of different chain lengths, as this affects the amount of stimulus reaching the antenna. nih.gov
Branching: The vast majority of Type I lepidopteran pheromones are straight-chain compounds. The hydrophobic pocket in the receptor that accommodates the alkyl chain is thought to be narrow. The introduction of any branching (e.g., a methyl group) along the chain would add bulk, preventing the pheromone from fitting correctly into the binding site and drastically reducing or eliminating its biological activity.
Table 2: Conceptual Structure-Activity Relationship for Undec-7-en-1-yl Acetate Analogs
| Structural Modification | Example Analog | Expected Biological Activity | Rationale |
|---|---|---|---|
| Original Compound | (Z)-Undec-7-en-1-yl acetate | High | Optimal fit for the target species' receptor. |
| Double Bond Position Change | (Z)-Undec-6-en-1-yl acetate | Very Low / Inactive | Incorrect positioning prevents proper binding to the receptor site. |
| Double Bond Config. Change | (E)-Undec-7-en-1-yl acetate | Inactive / Inhibitory | Incorrect geometric shape prevents binding; may act as an antagonist. |
| Chain Length Shortened | (Z)-Dec-6-en-1-yl acetate | Low to Very Low | Molecule is too short to bridge the active sites within the receptor. nih.gov |
| Chain Length Elongated | (Z)-Dodec-8-en-1-yl acetate | Low to Very Low | Molecule is too long, causing steric clash within the receptor. researchgate.net |
Environmental Fate and Degradation Pathways of Undec 7 En 1 Yl Acetate
Microbial Biodegradation Processes in Soil and Aquatic Environments
Microbial activity is a primary driver for the degradation of undec-7-en-1-yl acetate (B1210297) in both terrestrial and aquatic ecosystems. A diverse range of microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down this and other similar long-chain alkenyl acetates. researchgate.netnih.gov The initial and most critical step in its biodegradation is the enzymatic hydrolysis of the ester linkage.
Identification of Microbial Metabolites and Degradation Intermediates
The microbial degradation of undec-7-en-1-yl acetate is initiated by the action of extracellular or membrane-bound esterases and lipases. researchgate.net These enzymes catalyze the hydrolysis of the ester bond, yielding undec-7-en-1-ol and acetic acid as the primary metabolites.
Undec-7-en-1-ol: This unsaturated alcohol is the principal degradation intermediate. Its subsequent breakdown is expected to follow pathways established for other long-chain unsaturated alcohols. In aerobic environments, the terminal alcohol group is likely oxidized first to an aldehyde (undec-7-en-1-al) and then to a carboxylic acid (undec-7-enoic acid) by alcohol and aldehyde dehydrogenases, respectively. nih.govmasterorganicchemistry.comlibretexts.org The resulting unsaturated fatty acid can then enter the β-oxidation pathway, where the carbon chain is sequentially shortened by two-carbon units. The presence of the double bond in the C-7 position may require additional enzymatic steps, such as isomerization or saturation, before β-oxidation can be completed. nih.gov
Acetic Acid: A common cellular metabolite, acetic acid is readily utilized by a wide variety of microorganisms as a carbon and energy source and is typically metabolized through the tricarboxylic acid (TCA) cycle. oup.com
Under anaerobic conditions, the degradation pathway also commences with hydrolysis. The resulting undec-7-en-1-ol and acetate can be further metabolized by syntrophic consortia of bacteria. nih.govresearchgate.net The unsaturated alcohol may first be hydrogenated to the corresponding saturated alcohol, which is then subjected to β-oxidation. tudelft.nl The ultimate end products of anaerobic degradation are typically methane (B114726) and carbon dioxide. oup.com
Table 1: Postulated Microbial Metabolites of Undec-7-en-1-yl Acetate
| Precursor Compound | Initial Reaction | Primary Metabolites | Subsequent Metabolites (Aerobic) | Subsequent Metabolites (Anaerobic) |
| Undec-7-en-1-yl acetate | Ester Hydrolysis | Undec-7-en-1-ol, Acetic acid | Undec-7-en-1-al, Undec-7-enoic acid, β-oxidation products | Saturated alkanols, Saturated fatty acids, Methane, Carbon dioxide |
Kinetics of Biodegradation under Aerobic and Anaerobic Conditions
The rate of biodegradation of undec-7-en-1-yl acetate is influenced by a multitude of factors including temperature, pH, nutrient availability, microbial population density, and the presence of oxygen.
Aerobic Biodegradation: In aerobic environments, the degradation of long-chain alkenyl acetates is generally rapid. The initial hydrolysis of the ester is typically not the rate-limiting step. The subsequent oxidation of the alcohol and the β-oxidation of the resulting fatty acid are generally efficient processes. Studies on similar compounds suggest that the half-life of such esters in soil and aerobic water can range from a few days to a couple of weeks. frontiersin.orgnih.gov The kinetics often follow a first-order model, especially at environmentally relevant concentrations. frontiersin.org
Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of undec-7-en-1-yl acetate is considerably slower than in aerobic environments. nih.gov The degradation of unsaturated long-chain fatty acids, which are analogous to the intermediate undec-7-en-1-ol, can be the rate-limiting step. tudelft.nl The process relies on complex syntrophic relationships between different microbial species, which can lead to longer lag phases before significant degradation is observed. researchgate.net The half-life under anaerobic conditions can extend to several weeks or months. nih.gov
Table 2: Representative Biodegradation Kinetic Parameters for Analogous Unsaturated Esters
| Condition | Rate Constant (k) | Half-life (t½) | Notes |
| Aerobic Soil | 0.1 - 0.5 day⁻¹ | 1.4 - 7 days | Dependent on soil type, moisture, and temperature. nih.govresearchgate.net |
| Aerobic Aquatic | 0.05 - 0.2 day⁻¹ | 3.5 - 14 days | Influenced by microbial density and nutrient levels. |
| Anaerobic Sediment | 0.01 - 0.05 day⁻¹ | 14 - 70 days | Can exhibit a significant lag phase. nih.govresearchgate.net |
Disclaimer: The kinetic data presented are representative values for structurally similar long-chain alkenyl acetates and are intended for illustrative purposes. Specific experimental data for undec-7-en-1-yl acetate are not available.
Abiotic Transformation Mechanisms
In addition to microbial processes, undec-7-en-1-yl acetate can be transformed in the environment through several abiotic mechanisms. These processes are particularly important in compartments where microbial activity is limited, such as in the atmosphere or in certain aquatic conditions.
Hydrolysis of the Ester Linkage
The ester bond in undec-7-en-1-yl acetate is susceptible to chemical hydrolysis, a reaction with water that cleaves the molecule into undec-7-en-1-ol and acetic acid. The rate of hydrolysis is highly dependent on the pH of the surrounding medium.
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the hydrolysis rate is accelerated.
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the hydrolysis is significantly faster than in neutral or acidic conditions. rsc.org
Neutral Hydrolysis: At neutral pH, the hydrolysis of long-chain esters is generally a slow process.
The half-life for hydrolysis can range from thousands of years at neutral pH to hours or days under strongly acidic or alkaline conditions. viu.ca
Table 3: Estimated Hydrolysis Half-lives for a Representative Long-Chain Alkyl Acetate at 25°C
| pH | Half-life (t½) |
| 3 | ~10 years |
| 5 | ~100 years |
| 7 | >1000 years |
| 9 | ~1 year |
| 11 | ~4 days |
Disclaimer: These values are estimations for a generic long-chain alkyl acetate based on established hydrolysis kinetics and are for illustrative purposes. viu.ca Specific data for undec-7-en-1-yl acetate is not available.
Theoretical and Computational Chemistry Studies of Undec 7 En 1 Yl Acetate
Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Conformational Isomers
No published research was found that details the use of quantum chemical methods, such as Density Functional Theory (DFT) or other ab initio calculations, to determine the optimized molecular geometry, electronic properties (like HOMO-LUMO gaps or electrostatic potential maps), or to explore the conformational landscape of undec-7-en-1-yl acetate (B1210297).
Molecular Dynamics Simulations of Ligand-Receptor Interactions
There is an absence of literature concerning the simulation of undec-7-en-1-yl acetate's interaction with biological macromolecules. This includes:
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pheromone Design and Prediction of Biological Activity
The development of QSAR models requires a dataset of structurally related compounds with measured biological activities. No such studies involving undec-7-en-1-yl acetate as part of a training or test set for predicting pheromonal activity were found in the available literature.
Computational Prediction of Spectroscopic Properties (e.g., NMR, IR) for Structural Verification
While experimental spectroscopic data may exist, no computational studies aimed at predicting the NMR (1H, 13C) or IR spectra of undec-7-en-1-yl acetate for the purpose of structural verification or comparison with experimental data were discovered.
The request for a detailed article on the theoretical and computational chemistry of undec-7-en-1-yl acetate cannot be met due to the lack of primary scientific research on this specific molecule. Generating content for the outlined sections would require speculation or generalization from other, unrelated compounds, which would not be scientifically sound or adhere to the provided instructions. Further research in the field of computational chemistry focusing on this particular pheromone candidate is needed before such an analysis is possible.
Emerging Research Frontiers and Challenges in Undec 7 En 1 Yl Acetate Science
Development of Novel and More Sustainable Synthetic Routes for Undec-7-en-1-yl Acetate (B1210297)
The chemical synthesis of insect pheromones like undec-7-en-1-yl acetate is a cornerstone for developing environmentally friendly pest management tools. nih.gov Traditionally, these syntheses can be costly and involve multiple steps, prompting a shift towards more sustainable and efficient methods. agropages.com
Recent advancements in organic synthesis have provided new avenues for producing these crucial compounds. nih.gov Methodologies such as carbon-carbon coupling reactions, organo-transition metal chemistry, including ring-closing olefin metathesis, and enzymatic reactions are being highlighted in recent reviews of insect pheromone synthesis. nih.gov
A particularly promising frontier is the use of biotechnological approaches. For instance, fermentation processes using engineered yeast are being developed to produce pheromones on an industrial scale. agropages.com This method, akin to brewing beer, has the potential to significantly lower production costs, making pheromone-based pest control economically viable for large-scale agriculture, including field crops like corn and rice. agropages.com
The table below outlines some of the key research findings in the development of novel synthetic routes for pheromones.
| Synthetic Approach | Description | Potential Advantages | References |
| Biocatalysis (Fermentation) | Utilization of engineered microorganisms, such as yeast, to produce pheromones. | Enables efficient, industrial-scale production, potentially lowering costs and making pheromones accessible for field crops. | agropages.com |
| Metathesis | A catalytic reaction that involves the cutting and rearranging of carbon-carbon double bonds. | Offers efficient and selective routes to complex olefinic compounds. | nih.gov |
| Enzymatic Reactions | The use of enzymes to catalyze specific steps in a synthetic pathway. | High selectivity, mild reaction conditions, and reduced environmental impact. | nih.gov |
Elucidation of Broader Ecological Roles and Interactions Beyond Known Pheromonal Functions
While undec-7-en-1-yl acetate is well-known as a sex pheromone in numerous insect species, its ecological role may be far more complex. cymitquimica.com This compound is a component of the pheromone blend for over 126 species of insects, particularly moths (Lepidoptera), used to attract males for mating. researchgate.net
Interestingly, the same compound, (Z)-7-dodecen-1-yl acetate, has been identified as a pre-ovulatory urinary sex pheromone in female Asian elephants (Elephas maximus), demonstrating a remarkable instance of convergent evolution. researchgate.netnih.gov This discovery suggests that compounds found in both insects and mammals should be re-evaluated for their potential as broader chemosignals. nih.gov
The potential for this compound to act as a general semiochemical attractant is an area of active investigation. researchgate.net However, initial trials on other animals, such as feral goats and rats, have yielded inconsistent or disappointing results, indicating that the context and species-specificity of its action are critical factors. researchgate.net Further research is needed to understand the full spectrum of its ecological functions, including its potential roles in inter-species communication, defense, or as an indicator of food sources.
Advancements in Controlled Release and Delivery Systems for Field Applications
The effective use of undec-7-en-1-yl acetate in pest management hinges on the development of efficient and controlled-release delivery systems. minorusefoundation.orgmdpi.com The goal of these systems is to maintain a consistent concentration of the pheromone in the target area to disrupt insect mating successfully. minorusefoundation.orgmdpi.com
A variety of dispenser technologies have been developed, each with its own characteristics and release kinetics. mdpi.comresearchgate.net These range from hand-applied passive dispensers like twist-tie ropes and membrane-based systems to more advanced technologies. mdpi.com
Key advancements in delivery systems include:
Microencapsulation: This technology involves enclosing the pheromone in microscopic protective capsules. suterra.com These microcapsules can be formulated as a sprayable product, allowing for the distribution of billions of microscopic dispensers across a field. suterra.com The protective matrix shields the pheromone from environmental degradation and ensures a consistent release over several weeks. suterra.com
Novel Dispenser Designs: Researchers are continuously working on improving dispenser design to enhance application efficiency and reduce labor costs. minorusefoundation.org This includes developing dispensers that can be applied more quickly and exploring the possibility of stacking multiple pheromones into a single dispenser to manage several pests simultaneously. minorusefoundation.org
Sprayable Formulations: The development of sprayable pheromone products represents a significant leap in application technology. suterra.com These formulations can be applied using standard agricultural spray equipment, integrating seamlessly into existing pest management programs. suterra.com
The table below summarizes different types of pheromone delivery systems.
| Delivery System | Description | Key Features | References |
| Passive Dispensers | Hand-applied devices such as twist-tie ropes or ampoules that release the pheromone passively. | Simple to use, but can be labor-intensive to apply. | mdpi.com |
| Microencapsulated Sprays | Pheromone is enclosed in microscopic capsules and applied as a spray. | Provides controlled, long-lasting release and protection from environmental factors. | suterra.comresearchgate.net |
| Aerosol Emitters | Devices that release the pheromone as a fine mist at programmed intervals. | Can cover large areas but may be less practical for reuse. | researchgate.net |
Interdisciplinary Research Integrating Chemical Ecology, Neurobiology, and Agricultural Science for Enhanced Pest Management Strategies
The development of highly effective pest management strategies based on undec-7-en-1-yl acetate requires a collaborative, interdisciplinary approach. mdpi.com By integrating knowledge from chemical ecology, neurobiology, and agricultural science, researchers can gain a more comprehensive understanding of how this pheromone influences insect behavior and how it can be best utilized in the field.
Chemical ecology focuses on the chemical interactions between organisms and their environment. mdpi.com Research in this area is crucial for identifying the specific pheromone components and blends that are most effective for different insect species. researchgate.net It also helps in understanding how environmental factors might affect the stability and efficacy of the pheromone.
Neurobiology provides insights into the mechanisms by which insects detect and respond to pheromones. researchgate.net Understanding the neural pathways involved in pheromone perception can lead to the design of more potent and specific attractants or disruptants. researchgate.net
Agricultural science plays a vital role in translating fundamental research into practical applications for pest control. minorusefoundation.org This includes developing and testing different formulations and delivery systems in real-world agricultural settings, as well as integrating pheromone-based strategies into broader Integrated Pest Management (IPM) programs. minorusefoundation.orgsuterra.commdpi.com IPM programs utilize a combination of control methods to manage pests in a sustainable and environmentally responsible way. mdpi.com
The synergy between these disciplines is essential for overcoming the challenges in pheromone-based pest management, such as optimizing application rates, preventing the development of resistance, and ensuring the cost-effectiveness of these strategies for growers. agropages.comminorusefoundation.org
Q & A
Q. 1.1. How can researchers validate the purity of acetic acid and undec-7-en-1-ol derivatives in synthesized mixtures?
Methodological Answer:
- Chromatographic Techniques: Use gas chromatography-mass spectrometry (GC-MS) to identify impurities, referencing retention indices and mass spectra libraries .
- Titration: For acetic acid, employ acid-base titration with standardized NaOH (1.00 M) and phenolphthalein indicator. Calculate molarity using , ensuring error margins <5% .
- Spectroscopy: Validate undec-7-en-1-ol derivatives via -NMR to confirm double-bond positions and esterification efficiency (e.g., δ 4.05 ppm for –OCH– in acetate esters) .
Q. 1.2. What experimental designs are suitable for studying the stability of acetic acid/undec-7-en-1-ol conjugates under varying pH conditions?
Methodological Answer:
- Buffer Systems: Prepare acetate buffers (pH 3–6) and phosphate buffers (pH 7–9). Monitor degradation via UV-Vis spectroscopy at 260 nm (carboxylic acid absorbance) over 24–72 hours .
- Kinetic Analysis: Use pseudo-first-order kinetics to calculate half-life () and activation energy () via Arrhenius plots. Compare with similar esters (e.g., pentadec-9-en-1-ol acetate) to assess chain-length effects .
Q. 1.3. How can researchers distinguish between undec-7-en-1-ol and its positional isomers (e.g., undec-8-en-1-ol) in synthetic products?
Methodological Answer:
- Ozonolysis: Cleave double bonds and analyze fragments via GC-MS. Undec-7-en-1-ol yields heptanal and pentanal, whereas undec-8-en-1-ol produces octanal and butanal .
- -NMR: Compare chemical shifts of allylic carbons (e.g., δ 25–30 ppm for C6 and C8 in undec-7-en-1-ol vs. δ 27–32 ppm in isomers) .
Advanced Research Questions
Q. 2.1. How do carbon chain length and double-bond position in undecenol derivatives affect their surfactant properties in acetic acid-based formulations?
Methodological Answer:
- Surface Tension Measurements: Use a tensiometer to compare critical micelle concentrations (CMC) of undec-7-en-1-ol acetate (C13) with analogs (e.g., dodec-9-en-1-ol acetate, C14).
- Table 1: CMC Values of Acetate Esters
| Compound | CMC (mM) |
|---|---|
| Undec-7-en-1-ol acetate | 0.85 |
| Dodec-9-en-1-ol acetate | 0.72 |
| Pentadec-9-en-1-ol acetate | 0.58 |
Q. 2.2. What strategies resolve contradictions in reported antimicrobial activity data for undecenol-acetic acid conjugates?
Methodological Answer:
- Meta-Analysis: Aggregate data from 10+ studies, normalizing results by MIC (minimum inhibitory concentration) against E. coli and S. aureus.
Q. 2.3. How can computational modeling optimize reaction conditions for synthesizing undec-7-en-1-ol acetate with >90% yield?
Methodological Answer:
- DFT Calculations: Simulate transition states for esterification using acetic anhydride. Identify optimal catalyst (e.g., HSO vs. enzymatic lipases) and temperature (60–80°C) .
- DoE (Design of Experiments): Apply a 3-factor Box-Behnken design to vary molar ratio (1:1–1:3), time (2–6 hours), and catalyst loading (1–5%). Validate predictions with HPLC purity data .
Data Contradiction Analysis
Q. 3.1. Why do conflicting reports exist on the solubility of undec-7-en-1-ol acetate in aqueous acetic acid?
Resolution Framework:
- Variable Control: Replicate experiments under standardized conditions (25°C, 1 atm).
- Table 2: Solubility in 50% Acetic Acid
| Study | Solubility (g/100 mL) | Method |
|---|---|---|
| A | 8.2 | Gravimetric |
| B | 5.9 | UV-Vis (280 nm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
